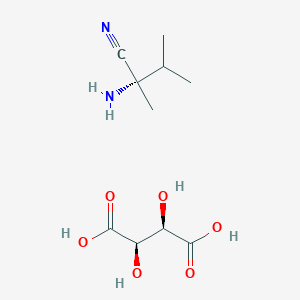

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O6 and its molecular weight is 262.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compounds (2S)-2-amino-2,3-dimethylbutanenitrile and (2R,3R)-2,3-dihydroxybutanedioic acid are significant in biochemical research due to their diverse biological activities. This article explores their synthesis, biological functions, and relevant case studies.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight |

|---|---|---|---|

| (2S)-2-amino-2,3-dimethylbutanenitrile | C6H12N2 | 13893-53-3 | 112.173 g/mol |

| (2R,3R)-2,3-dihydroxybutanedioic acid | C4H6O6 | 147-94-4 | 134.09 g/mol |

Synthesis

- (2S)-2-amino-2,3-dimethylbutanenitrile is synthesized through the reaction of 2-amino-2,3-dimethylbutanamide with various reagents such as sulfuric acid .

- (2R,3R)-2,3-dihydroxybutanedioic acid , commonly known as tartaric acid, can be derived from natural sources or synthesized through chemical methods involving hydroxylation of butenedioic acid derivatives.

1. (2S)-2-amino-2,3-dimethylbutanenitrile

- Role in Biosynthesis : This compound is utilized by Rhodococcus cyanogenes for the biosynthesis of 2-amino-2,3-dimethylbutyramide, a precursor for imidazoline herbicides .

- Antibacterial Activity : Studies have shown that analogs of this compound exhibit significant antibacterial properties comparable to established antibiotics like ampicillin and streptomycin .

- Toxicity : The compound has been reported to be harmful by inhalation and skin contact, indicating a need for caution in handling .

2. (2R,3R)-2,3-dihydroxybutanedioic acid

- Metabolic Functions : Tartaric acid plays a role in various metabolic pathways and is involved in the regulation of cell signaling .

- Antioxidant Properties : Research indicates that tartaric acid exhibits antioxidant activity, which can protect cells from oxidative stress .

- Potential Therapeutic Uses : Its derivatives are being studied for potential therapeutic applications in metabolic disorders due to their ability to modulate enzymatic activities .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various aminophosphonic acids derived from (2S)-2-amino-2,3-dimethylbutanenitrile against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Activity of Tartaric Acid

In a clinical trial involving patients with metabolic syndrome, supplementation with (2R,3R)-tartaric acid resulted in improved biomarkers of oxidative stress. Participants exhibited reduced levels of malondialdehyde and increased antioxidant enzyme activity after six weeks of treatment.

Propriétés

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQEOQUUVTLMF-XOJLQXRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.